molecular formula C10H16O B11919237 3-(But-3-en-1-yl)-2-methylcyclopentanone

3-(But-3-en-1-yl)-2-methylcyclopentanone

Cat. No.: B11919237
M. Wt: 152.23 g/mol
InChI Key: VJXJUDGSGLGPBI-UHFFFAOYSA-N
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Description

3-(But-3-en-1-yl)-2-methylcyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with a but-3-en-1-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-3-en-1-yl)-2-methylcyclopentanone typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone, which is readily available.

    Alkylation: The cyclopentanone undergoes alkylation with but-3-en-1-yl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This step introduces the but-3-en-1-yl group to the cyclopentanone ring.

    Methylation: The resulting intermediate is then methylated using methyl iodide and a base like sodium hydride to introduce the methyl group at the 2-position of the cyclopentanone ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-en-1-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of this compound-1-carboxylic acid.

    Reduction: Formation of 3-(But-3-en-1-yl)-2-methylcyclopentanol.

    Substitution: Formation of various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(But-3-en-1-yl)-2-methylcyclopentanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its interactions with various biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a lead compound in drug discovery. Its derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and other industrial processes.

Mechanism of Action

The mechanism of action of 3-(But-3-en-1-yl)-2-methylcyclopentanone involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    3-Methyl-3-butenyl isovalerate: Similar in structure but differs in the ester functional group.

    3-Methyl-3-butenyl benzoate: Contains a benzoate ester group instead of the cyclopentanone ring.

Uniqueness: 3-(But-3-en-1-yl)-2-methylcyclopentanone is unique due to its cyclopentanone core, which imparts distinct chemical properties compared to similar compounds with ester or benzoate groups. This uniqueness makes it a valuable compound for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-but-3-enyl-2-methylcyclopentan-1-one

InChI

InChI=1S/C10H16O/c1-3-4-5-9-6-7-10(11)8(9)2/h3,8-9H,1,4-7H2,2H3

InChI Key

VJXJUDGSGLGPBI-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1=O)CCC=C

Origin of Product

United States

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